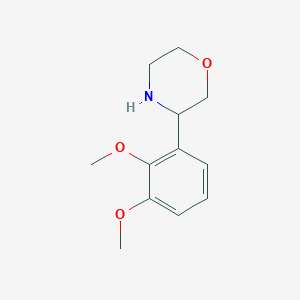
3-(2,3-Dimethoxyphenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dimethoxyphenyl)morpholine: is an organic compound that features a morpholine ring substituted with a 2,3-dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethoxyphenyl)morpholine typically involves the reaction of 2,3-dimethoxyphenylamine with an appropriate morpholine derivative. One common method is the nucleophilic substitution reaction where 2,3-dimethoxyphenylamine reacts with epoxide derivatives of morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2,3-Dimethoxyphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups present in the compound.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Nitrated, sulfonated, or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(2,3-Dimethoxyphenyl)morpholine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs, particularly those targeting neurological pathways due to the presence of the morpholine ring, which is known to interact with various biological receptors.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or neuroprotective effects, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-(2,3-Dimethoxyphenyl)morpholine involves its interaction with specific molecular targets in biological systems. The morpholine ring can interact with various receptors, enzymes, and ion channels, modulating their activity. The 2,3-dimethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-(2,3-Dimethoxyphenyl)piperidine: Similar in structure but with a piperidine ring instead of a morpholine ring.
3-(2,3-Dimethoxyphenyl)pyrrolidine: Contains a pyrrolidine ring instead of a morpholine ring.
3-(2,3-Dimethoxyphenyl)tetrahydrofuran: Features a tetrahydrofuran ring instead of a morpholine ring.
Comparison: 3-(2,3-Dimethoxyphenyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility, stability, and ability to interact with biological targets compared to its analogs with different ring structures. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1211539-79-5 |
|---|---|
Molekularformel |
C12H17NO3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
3-(2,3-dimethoxyphenyl)morpholine |
InChI |
InChI=1S/C12H17NO3/c1-14-11-5-3-4-9(12(11)15-2)10-8-16-7-6-13-10/h3-5,10,13H,6-8H2,1-2H3 |
InChI-Schlüssel |
CRSIHVDZBIILBE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C2COCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[d]thiazol-2-ylmethanesulfonamide](/img/structure/B13610331.png)
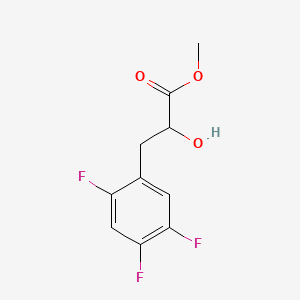

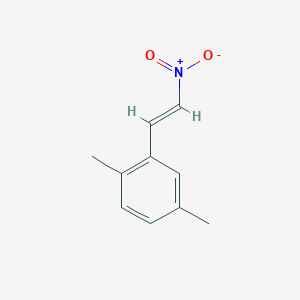
![1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13610343.png)

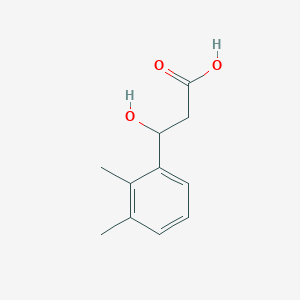


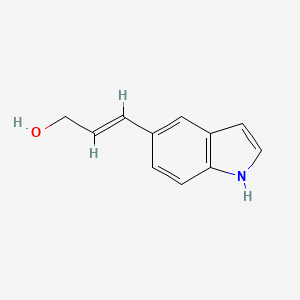
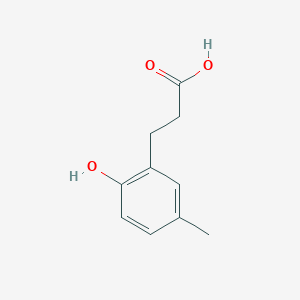

![3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide](/img/structure/B13610410.png)

